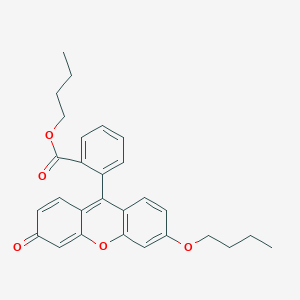
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C28H28O5. It is a derivative of xanthenes and benzoates, characterized by its unique structure that includes a butoxy group and an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate typically involves the esterification of 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include various derivatives of xanthenes and benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacturing of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the xanthene moiety, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Hydroxyphenyl fluorescein: Similar in structure but contains a hydroxyl group instead of a butoxy group.
Rhodamine 123: Another xanthene derivative used as a fluorescent dye.
Fluorescein: A well-known fluorescent compound with similar applications .
Properties
CAS No. |
131205-61-3 |
|---|---|
Molecular Formula |
C28H28O5 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
butyl 2-(3-butoxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C28H28O5/c1-3-5-15-31-20-12-14-24-26(18-20)33-25-17-19(29)11-13-23(25)27(24)21-9-7-8-10-22(21)28(30)32-16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI Key |
XVAZWZYIMKSFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
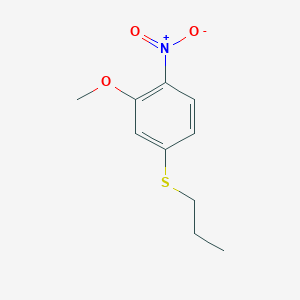
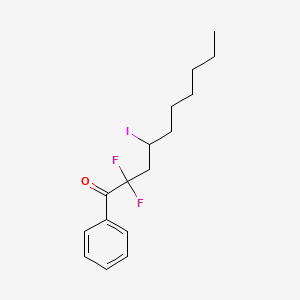
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
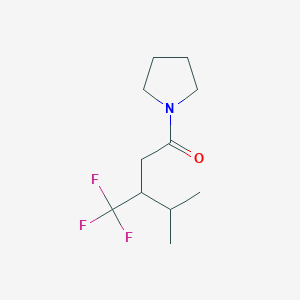
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
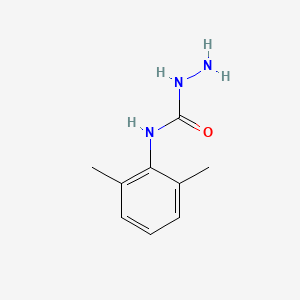
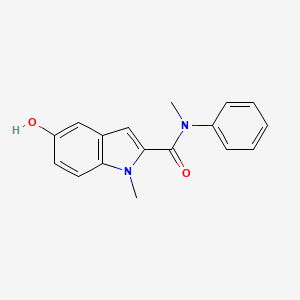
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
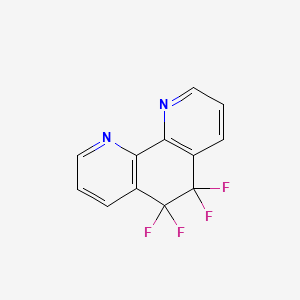
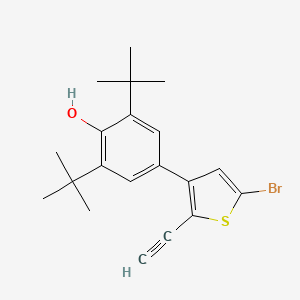
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
